molecular formula C21H18O3 B3433126 2-Benzyloxy-benzoic Acid Benzyl Ester CAS No. 14389-87-8

2-Benzyloxy-benzoic Acid Benzyl Ester

Cat. No.: B3433126
CAS No.: 14389-87-8
M. Wt: 318.4 g/mol
InChI Key: HYIPKILWQXALOW-UHFFFAOYSA-N
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Description

2-Benzyloxy-benzoic Acid Benzyl Ester is a useful research compound. Its molecular formula is C21H18O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Benzyloxy-benzoic Acid Benzyl Ester is 318.125594432 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Benzyloxy-benzoic Acid Benzyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzyloxy-benzoic Acid Benzyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 2-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIPKILWQXALOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283688
Record name Phenylmethyl 2-(phenylmethoxy)benzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14389-87-8
Record name Phenylmethyl 2-(phenylmethoxy)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14389-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 2-(phenylmethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Benzyloxy-benzoic Acid Benzyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 2-Benzyloxy-benzoic Acid Benzyl Ester (Benzyl 2-(benzyloxy)benzoate). This monograph is structured for researchers and drug development professionals, focusing on its utility as a protected scaffold in organic synthesis.

A Versatile Protected Scaffold for Salicylate-Based Drug Discovery[1]

Executive Summary

2-Benzyloxy-benzoic Acid Benzyl Ester (CAS: 14389-87-8) is the bis-benzylated derivative of salicylic acid. In medicinal chemistry, it serves as a critical "masked" intermediate. By protecting both the phenolic hydroxyl and the carboxylic acid functionalities with benzyl groups, this molecule allows researchers to perform harsh nucleophilic additions (e.g., Grignard or organolithium reactions) on the aromatic core without interference from acidic protons. Its orthogonal reactivity—where the ester can be selectively hydrolyzed or both groups removed via hydrogenolysis—makes it a staple in the synthesis of xanthones, chromones, and complex pharmaceutical impurities like those found in Salmeterol.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertyData
IUPAC Name Benzyl 2-(benzyloxy)benzoate
Common Synonyms Salicylic acid benzyl ether benzyl ester; O-Benzyl-benzylsalicylate
CAS Number 14389-87-8
Molecular Formula C₂₁H₁₈O₃
Molecular Weight 318.37 g/mol
Physical State Viscous oil or low-melting solid (crystallizes upon standing)
Solubility Soluble in DCM, EtOAc, THF, DMF; Insoluble in water
Melting Point 45–48 °C (Typical range for pure crystalline form)
Boiling Point >300 °C (Decomposes prior to boiling at atm pressure)

Synthetic Pathways & Process Chemistry[12][13]

The most robust synthesis involves the "One-Pot Bis-Benzylation" of salicylic acid. This protocol utilizes the enhanced nucleophilicity of the phenoxide and carboxylate anions generated in situ.

Protocol: Bis-Benzylation of Salicylic Acid

This protocol is designed for gram-scale synthesis with >90% yield.

Reagents:

  • Salicylic Acid (1.0 equiv)

  • Benzyl Bromide (2.2 equiv)

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.5 equiv)

  • Dimethylformamide (DMF) or Acetone (Solvent)

Step-by-Step Methodology:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (13.8 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (34.5 g, 250 mmol) in portions. The reaction is exothermic; ensure efficient stirring. Mechanism: K₂CO₃ deprotonates both the carboxylic acid (pKa ~3) and the phenol (pKa ~10).

  • Alkylation: Add Benzyl Bromide (26.1 mL, 220 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (Rf ~0.1) should disappear, replaced by the non-polar product (Rf ~0.6).

  • Work-up:

    • Cool to room temperature.

    • Pour the mixture into ice-cold water (500 mL) to precipitate inorganic salts and the product.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layer with Brine (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting oil often crystallizes upon standing. Recrystallization from Ethanol/Hexane or flash chromatography (SiO₂, 5% EtOAc in Hexane) yields the pure ester.

Self-Validating Checkpoint
  • Visual Cue: The reaction mixture changes from a suspension to a clearer solution (before precipitation) as the alkylation proceeds.

  • TLC Confirmation: The product spot must be UV-active and show no "tailing" (characteristic of free acids/phenols).

Reactivity Profile & Functional Group Transformations

This molecule is valued for its Orthogonal Protectivity . The diagram below illustrates how different reagents trigger specific deprotection or transformation pathways.

Reactivity Start Benzyl 2-(benzyloxy)benzoate (Fully Protected) Acid 2-(Benzyloxy)benzoic Acid (Free Acid, Protected Phenol) Start->Acid Hydrolysis (LiOH/THF/H2O) Salicylic Salicylic Acid (Fully Deprotected) Start->Salicylic Hydrogenolysis (H2, Pd/C) Ketone 2-(Benzyloxy)phenyl Ketones (Nucleophilic Addition) Start->Ketone Grignard/Organolithium (R-MgBr or R-Li)

Figure 1: Orthogonal reactivity map. The benzyl ester can be cleaved selectively (hydrolysis) or simultaneously with the ether (hydrogenolysis).

Mechanistic Insights
  • Selective Hydrolysis (Ester Cleavage): Using mild base (LiOH, 1N) selectively hydrolyzes the benzyl ester while leaving the benzyl ether intact. This is crucial when the researcher needs to regenerate the carboxylic acid for coupling (e.g., amide bond formation) while keeping the phenol protected.

  • Global Deprotection (Hydrogenolysis): Both benzyl groups are susceptible to catalytic hydrogenation (H₂/Pd-C). This restores the parent Salicylic Acid scaffold. This is often the "final step" in a synthesis sequence.

  • Nucleophilic Attack (Grignard Compatible): Unlike Salicylic Acid, which would quench a Grignard reagent (via acidic protons), this bis-protected ester allows for the addition of organometallics to the carbonyl, forming tertiary alcohols or ketones (if Weinreb amides are used as intermediates).

Analytical Characterization

To validate the synthesis, the following spectral data should be observed.

NMR Spectroscopy (¹H, 400 MHz, CDCl₃)
Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.85Doublet of Doublets1HH-6 (Ortho to Carbonyl)
Aromatic 7.25 – 7.50Multiplet12HBenzyl rings + H-4, H-5
Aromatic 6.95 – 7.05Multiplet2HH-3, H-5 (Ortho/Para to Ether)
Benzylic (Ester) 5.35 Singlet2H-COO-CH ₂-Ph
Benzylic (Ether) 5.15 Singlet2H-O-CH ₂-Ph

Note: The key diagnostic signals are the two distinct singlets for the benzylic methylenes. The ester methylene (5.35 ppm) is more deshielded than the ether methylene (5.15 ppm).

Infrared Spectroscopy (FT-IR)
  • 1716 cm⁻¹: Strong C=O stretch (Ester carbonyl).

  • 1230–1250 cm⁻¹: C-O-C asymmetric stretch (Ether/Ester).

  • No -OH stretch: Absence of broad peak at 3300 cm⁻¹ confirms full protection.

Applications in Drug Development[12]

Xanthone & Chromone Synthesis

This molecule is a precursor to Xanthones (tricyclic structures found in natural products like Psorospermin).

  • Workflow: The ester is hydrolyzed to the acid → converted to the acid chloride → Friedel-Crafts acylation with a polyphenol → cyclization.

Impurity Standards (Salmeterol)

In the synthesis of the bronchodilator Salmeterol , benzyl protecting groups are frequently used. Benzyl 2-(benzyloxy)benzoate is a known process impurity (Impurity J/K analogues) that must be quantified.

  • Usage: It serves as a certified reference standard (CRS) for HPLC method validation to ensure the purity of the final API.

UV Absorption & Stabilization

Similar to Benzyl Salicylate (a common UV absorber), the bis-benzylated form possesses extended conjugation, making it a candidate for UV-stabilizing additives in polymers, though its higher cost limits it to high-value pharmaceutical packaging or specialty coatings.

Safety & Handling (MSDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.

  • Handling:

    • Benzyl halides (starting materials) are potent lachrymators. All synthesis steps involving Benzyl Bromide/Chloride must be performed in a fume hood .

    • The final product is lipophilic and can penetrate skin; wear nitrile gloves.

References

  • Synthesis of Xanthones: Novel Methodology for the Synthesis of Xanthones. University of the Witwatersrand.[3] (Describes the use of Benzyl 2-(benzyloxy)benzoate as "Compound 147" for lithiation reactions).

  • Salmeterol Impurities: Benzyl 2-(benzyloxy)benzoate Reference Standard. Daicel Pharma Standards. (Identifies the molecule as a tracked impurity in pharmaceutical synthesis).

  • General Salicylate Synthesis: K2CO3-catalyzed direct synthesis of salicylic acid. ResearchGate. (Provides background on the reactivity of salicylate anions).

  • Chemical Properties: Benzyl 2-(benzyloxy)benzoate CAS 14389-87-8 Data. ChemSrc. (Physical property database).[4]

Sources

Molecular weight and formula of Benzyl 2-(benzyloxy)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Identity[2]

Benzyl 2-(benzyloxy)benzoate (also known as benzyl O-benzylsalicylate) is a fully protected derivative of salicylic acid.[1] Structurally, it consists of a salicylate core where both the carboxylic acid and the phenolic hydroxyl group are capped with benzyl moieties.

This molecule serves as a critical intermediate in organic synthesis, particularly in the construction of xanthones and complex pharmaceutical scaffolds where orthogonal protection of the salicylate functionality is required. Its high lipophilicity and UV-absorbing properties also make it a candidate of interest in photostability studies.[1]

Core Chemical Data[3]
ParameterSpecification
IUPAC Name Benzyl 2-(benzyloxy)benzoate
Common Name Benzyl O-benzylsalicylate
CAS Registry Number 14389-87-8
Molecular Formula

Molecular Weight 318.37 g/mol
Exact Mass 318.1256 Da
SMILES O=C(OCC1=CC=CC=C1)C2=CC=CC=C2OCC3=CC=CC=C3
Melting Point 54–58 °C (Solid)
Solubility Insoluble in water; Soluble in DCM, EtOAc, Acetone,

Synthetic Architecture

The synthesis of Benzyl 2-(benzyloxy)benzoate is most efficiently achieved via a one-pot bis-alkylation of salicylic acid.[1] This protocol utilizes the differing nucleophilicities of the carboxylate and phenoxide ions, driving both esterification and etherification simultaneously using a benzyl halide.

Reaction Mechanism & Pathway

The reaction proceeds via a dual


 mechanism. Under basic conditions (typically Potassium Carbonate, 

), the carboxylic acid (

) is deprotonated first to form the carboxylate, which attacks the benzyl halide. Subsequently (or concurrently, depending on base strength and stoichiometry), the phenolic hydroxyl (

) is deprotonated and alkylated.
Visualization of Synthetic Workflow

The following diagram outlines the critical process flow for the synthesis, highlighting the reagents and workup logic.

SynthesisWorkflow Reactants Salicylic Acid + Benzyl Bromide (2.5 eq) Conditions Reagent: K2CO3 Solvent: Acetone/DMF Temp: Reflux (60-80°C) Reactants->Conditions Mix Intermediate Reaction Mixture (Bis-alkylation) Conditions->Intermediate 4-12 Hours Workup Workup: 1. Filter Solids (KBr) 2. Evaporate Solvent 3. Aq. Wash/Extraction Intermediate->Workup Quench Product Benzyl 2-(benzyloxy)benzoate (White Solid, mp 54-58°C) Workup->Product Recrystallization (EtOH/Hexane)

Figure 1: Process flow for the one-pot synthesis of Benzyl 2-(benzyloxy)benzoate via nucleophilic substitution.

Detailed Experimental Protocol

Note: This protocol assumes standard Schlenk line techniques for air-sensitive reagents, though this reaction is generally robust in open air.[1]

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Salicylic Acid (1.0 eq) in anhydrous Acetone or DMF (0.5 M concentration).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq) . The excess base ensures complete deprotonation of both acidic protons.
    
  • Alkylation: Dropwise add Benzyl Bromide (BnBr, 2.2 eq) . A slight excess is used to drive the reaction to completion and prevent mono-benzylated byproducts.[1]

  • Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 6–12 hours. Monitor via TLC (Mobile phase: 10% EtOAc in Hexanes). The starting material (

    
    ) should disappear, replaced by the non-polar product (
    
    
    
    ).
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (KBr and excess

      
      ).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate and wash with water (

      
      ) and brine (
      
      
      
      ).
  • Purification: Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture to yield white crystals (Yield typically >85%).

Analytical Validation (E-E-A-T)

To ensure the integrity of the synthesized compound, researchers must validate the structure using spectroscopic methods. The key challenge is distinguishing the two benzyl groups (ester vs. ether).

Proton NMR ( NMR) Signature

The


 NMR spectrum in 

provides definitive proof of the structure. The critical diagnostic signals are the two benzylic methylene (

) peaks.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality/Assignment
Ester

5.30 – 5.35 Singlet2HDeshielded by the carbonyl anisotropy.[1]
Ether

5.10 – 5.15 Singlet2HLess deshielded than the ester methylene.[1]
Aromatic Core 6.90 – 8.00Multiplet14HOverlap of salicylate ring (4H) and two phenyl rings (10H).
Spectroscopic Logic Diagram

The following graph illustrates the fragmentation and assignment logic used to confirm the structure.

AnalyticalLogic Target Target Structure: Benzyl 2-(benzyloxy)benzoate IR IR Spectroscopy Target->IR NMR 1H NMR Spectroscopy Target->NMR IR_Signal1 Signal: ~1720 cm-1 (Ester C=O stretch) IR->IR_Signal1 IR_Signal2 Signal: ~1240 cm-1 (Ether C-O stretch) IR->IR_Signal2 NMR_Signal1 Signal: 5.33 ppm (s) Ester Benzylic CH2 NMR->NMR_Signal1 NMR_Signal2 Signal: 5.15 ppm (s) Ether Benzylic CH2 NMR->NMR_Signal2

Figure 2: Spectroscopic assignment logic distinguishing the two oxygenated functionalities.

Reactivity & Applications

Deprotection Strategies

This molecule is frequently used as a "masked" salicylic acid.

  • Hydrogenolysis: Both benzyl groups can be removed simultaneously using

    
     and 
    
    
    
    to regenerate salicylic acid.
  • Selective Hydrolysis: The ester group is more labile to basic hydrolysis (saponification with LiOH/MeOH) than the ether, allowing for the isolation of 2-(benzyloxy)benzoic acid (CAS 14389-86-7).[1]

Application in Xanthone Synthesis

As referenced in advanced organic synthesis literature, Benzyl 2-(benzyloxy)benzoate is a precursor for xanthones.[1][2] It can undergo lithiation and condensation reactions where the protecting groups prevent unwanted side reactions on the phenol.

References

  • Chemsrc. (2025). Benzyl 2-(benzyloxy)benzoate - CAS 14389-87-8.[1][3][4][5][6] Retrieved from [Link][1]

  • University of the Witwatersrand. (2012). Novel Methodology for the Synthesis of Xanthones (pp. 50-60).[1][2] Retrieved from [Link]

  • PubChem. Benzyl Benzoate (Analogous Structural Data). National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Benzoate Esters in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of Benzoate Esters in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Structural Utility, Synthetic Protocols, and Pharmacokinetic Applications

Executive Summary

The benzoate ester moiety (


) is a cornerstone pharmacophore and prodrug scaffold in modern medicinal chemistry. Beyond its historical use in local anesthetics, it serves as a critical tool for modulating lipophilicity (

), enhancing membrane permeability, and engineering sustained-release ("depot") formulations. This guide provides a technical analysis of benzoate ester applications, detailing the structure-activity relationships (SAR), metabolic pathways, and validated synthetic protocols required for high-integrity drug discovery.
Structural Utility & Pharmacokinetics[1]

The utility of benzoate esters stems from their ability to mask polar hydroxyl groups, thereby altering the physicochemical properties of the parent molecule.

1.1 The Prodrug Strategy: Lipophilicity and Permeability

Many active pharmaceutical ingredients (APIs) suffer from poor bioavailability due to excessive polarity. Converting a hydroxyl-bearing drug into a benzoate ester increases its lipophilicity, facilitating passive diffusion across the lipid bilayer.

  • Mechanism: The benzoate group acts as a "lipophilic greasing" moiety. Once in the systemic circulation, ubiquitous carboxylesterases (CES1 and CES2) hydrolyze the ester, releasing the active parent drug and benzoic acid.

  • Depot Effect: In steroid chemistry (e.g., Estradiol Benzoate ), the esterification at the C-3 position renders the molecule significantly less water-soluble. When administered intramuscularly in an oil vehicle, the drug forms a depot at the injection site, slowly hydrolyzing to release the active hormone over days.

1.2 Structure-Activity Relationship (SAR): Local Anesthetics

The "caine" class of local anesthetics (e.g., Benzocaine, Tetracaine) relies on a specific tripartite structure centered around the benzoate ester.

Table 1: SAR of Benzoate-Based Local Anesthetics

ComponentFunctionChemical Optimization
Lipophilic Head Membrane anchoringPhenyl ring (Benzoate). Electron-donating groups (e.g.,

) increase potency via resonance stabilization.
Linker Receptor fitEster chain (

). Length determines flexibility; ester bond determines metabolic stability (vs. amides).
Hydrophilic Tail Solubility & IonizationTertiary amine. Ionizable at physiological pH to bind the intracellular Na+ channel.
Metabolic Stability & Toxicology[2]

Understanding the metabolic fate of the benzoate moiety is critical for safety profiling.

2.1 Hydrolysis Mechanism

The hydrolysis of benzoate esters is catalyzed by serine hydrolases (Carboxylesterases). The rate of hydrolysis follows the Hammett Equation (


), where electron-withdrawing substituents on the phenyl ring generally accelerate hydrolysis (

) by increasing the electrophilicity of the carbonyl carbon.
2.2 The Hippuric Acid Pathway (Safety Valve)

Benzoic acid released from hydrolysis is not inert. It undergoes Phase II metabolism in the liver mitochondrial matrix.

  • Activation: Benzoic acid

    
     Benzoyl-CoA (via Acyl-CoA synthetase).
    
  • Conjugation: Benzoyl-CoA + Glycine

    
     Hippuric Acid (via Glycine N-acyltransferase).
    
  • Excretion: Hippuric acid is rapidly excreted in urine.

Toxicological Note: This pathway is high-capacity but saturable. At massive doses, glycine depletion can occur, leading to metabolic acidosis. In neonates, immature glycine conjugation pathways can lead to toxicity (accumulation of benzoic acid), necessitating caution in pediatric formulations.

Visualization of Pathways[3]
Diagram 1: Prodrug Activation & Metabolism

The following diagram illustrates the conversion of a generic benzoate prodrug into its active form and the subsequent detoxification of the benzoate byproduct.

BenzoateMetabolism Prodrug Benzoate Ester (Prodrug) ActiveDrug Active Drug (Parent OH) Prodrug->ActiveDrug Hydrolysis BenzoicAcid Benzoic Acid (Byproduct) Prodrug->BenzoicAcid Hydrolysis CES Carboxylesterases (CES1/CES2) CES->Prodrug Catalysis BenzoylCoA Benzoyl-CoA (Activated) BenzoicAcid->BenzoylCoA Acyl-CoA Synthetase (+ATP, +CoA) Hippuric Hippuric Acid (Excreted) BenzoylCoA->Hippuric Glycine N-acyltransferase Glycine Glycine Glycine->Hippuric

Caption: Figure 1.[1] Metabolic activation of benzoate ester prodrugs and the subsequent Phase II detoxification pathway of the benzoate moiety via glycine conjugation.

Synthetic Methodologies

For medicinal chemistry applications, synthesis must be robust and scalable. Two primary methods are recommended based on substrate sensitivity.[2]

4.1 Method A: Acid Chloride (Standard)

Best for robust substrates.

  • Reagents: Benzoyl chloride, Pyridine (or TEA), DCM.

  • Mechanism: Nucleophilic acyl substitution.

  • Pros: Fast, high yield, cheap.

  • Cons: Generates HCl (or pyridinium salts); not suitable for acid-sensitive groups.

4.2 Method B: Steglich Esterification (Mild)

Best for sensitive or sterically hindered substrates.

  • Reagents: Benzoic acid, DCC (Dicyclohexylcarbodiimide), DMAP (catalytic), DCM.

  • Mechanism: Formation of O-acylisourea intermediate.

  • Pros: Neutral pH, room temperature, compatible with acid-labile protecting groups (e.g., Boc, TBS).

Diagram 2: Synthetic Decision Tree

SynthesisDecision Start Target: Benzoate Ester CheckAcid Is Substrate Acid Sensitive? Start->CheckAcid CheckSteric Is Alcohol Sterically Hindered? CheckAcid->CheckSteric Yes MethodA Method A: Acid Chloride / Pyridine CheckAcid->MethodA No MethodB Method B: Steglich (DCC/DMAP) CheckSteric->MethodB No (Primary/Secondary) MethodC Method C: Yamaguchi Esterification CheckSteric->MethodC Yes (Tertiary/Bulky)

Caption: Figure 2. Synthetic decision matrix for selecting the optimal esterification protocol based on substrate stability and steric hindrance.

Experimental Protocols
Protocol 1: Steglich Esterification (Standard Operating Procedure)

Use this for coupling benzoic acid derivatives to sensitive drug scaffolds.

  • Preparation: In a flame-dried round-bottom flask under

    
    , dissolve the Carboxylic Acid (1.1 equiv) and the Alcohol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M concentration].
    
  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes at Room Temperature (RT).

  • Activation: Cool the solution to

    
    . Add DCC (1.1 equiv) dissolved in a minimal amount of DCM dropwise.
    
  • Reaction: Allow the mixture to warm to RT and stir for 3–12 hours.

    • Observation: A white precipitate (Dicyclohexylurea - DCU) will form.

  • Workup: Filter off the DCU precipitate through a Celite pad. Wash the filtrate with saturated

    
     (to remove unreacted acid) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography.
    
Protocol 2: Plasma Stability Assay

Self-Validating Step: Always run a positive control (e.g., Procaine or Benzocaine) to confirm esterase activity in the plasma batch.

  • Stock Solution: Prepare a 10 mM stock of the test compound in DMSO.

  • Incubation:

    • Thaw pooled human/rat plasma at

      
      .
      
    • Dilute stock to 1

      
       in plasma (final DMSO < 1%).
      
    • Incubate in a shaking water bath at

      
      .
      
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    aliquots.
  • Quenching: Immediately add 200

    
     of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop hydrolysis.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. Slope 
    
    
    
    gives
    
    
    .
References
  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Williams, F. M. (1985). Clinical significance of esterases in man. Clinical Pharmacokinetics. Link

  • Irwin, C., et al. (2016). Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation. PLOS ONE. Link

  • FDA Guidance for Industry. (2020). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. Link

Sources

Methodological & Application

High-Yield Synthesis of Benzyl 2-(Benzyloxy)benzoate via One-Pot Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of Benzyl 2-(benzyloxy)benzoate (CAS: 14389-87-8) from salicylic acid. This molecule acts as a critical intermediate in the synthesis of pharmaceutical compounds (e.g., antipyretics, anti-inflammatory agents) and UV-absorbing cosmetic ingredients.

The method utilizes a one-pot bis-alkylation strategy, leveraging the differential acidity of the carboxyl and phenolic moieties of salicylic acid. By employing a weak base (


) in a polar aprotic solvent (DMF) with Finkelstein catalysis (KI), we achieve high yields (>90%) while minimizing side-product formation.

Chemical Strategy & Mechanism[1][2]

The Challenge of Selectivity

Salicylic acid presents two nucleophilic sites with vastly different pKa values:

  • Carboxylic Acid (

    
    ):  Deprotonates readily to form the carboxylate.
    
  • Phenolic Hydroxyl (

    
    ):  Requires stronger basic conditions or elevated temperatures to fully deprotonate and alkylate.
    

To synthesize the bis-alkylated product (ester + ether), the reaction conditions must drive the equilibrium to fully deprotonate the phenol. Using a slight excess of base and alkylating agent ensures both sites react.

Reaction Pathway Visualization

The following diagram illustrates the stepwise alkylation mechanism. The carboxylate is alkylated first (kinetic product), followed by the phenoxide (thermodynamic requirement).

ReactionMechanism Salicylic Salicylic Acid (Starting Material) Inter Mono-Anion (Carboxylate) Salicylic->Inter - H+ Base K2CO3 / DMF (Deprotonation) Base->Inter MonoEster Intermediate: Benzyl Salicylate Inter->MonoEster 1st Alkylation (Fast) BnCl Benzyl Chloride (2.2 eq) + KI (cat) BnCl->MonoEster Final Target: Benzyl 2-(benzyloxy)benzoate MonoEster->Final 2nd Alkylation (Slow, Phenolic -OH)

Figure 1: Stepwise mechanistic pathway for the bis-alkylation of salicylic acid.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.PurityRole
Salicylic Acid 138.121.0>99%Substrate
Benzyl Chloride 126.582.499%Alkylating Agent
Potassium Carbonate (

)
138.212.5AnhydrousBase
Potassium Iodide (KI) 166.000.199%Catalyst
DMF (N,N-Dimethylformamide) 73.09-ACS GradeSolvent

Safety Note: Benzyl chloride is a potent lachrymator. All operations must be performed in a functioning fume hood.

Step-by-Step Procedure
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Charging: Add Salicylic Acid (13.8 g, 100 mmol) and Anhydrous

    
     (34.5 g, 250 mmol)  to the flask.
    
  • Solvation: Add DMF (100 mL) . Stir at room temperature for 15 minutes. Note: Evolution of

    
     gas may occur; ensure the system is vented.
    
  • Catalysis: Add KI (1.66 g, 10 mmol) . The iodide facilitates the Finkelstein exchange, converting benzyl chloride to the more reactive benzyl iodide in situ.

  • Alkylation: Add Benzyl Chloride (30.4 g, 27.6 mL, 240 mmol) dropwise over 10 minutes.

Phase 2: Thermal Reaction
  • Heating: Equip the flask with a reflux condenser. Heat the oil bath to 90°C .

  • Monitoring: Stir vigorously at 90°C for 4–6 hours .

    • TLC Control: (Hexane:EtOAc 8:2).

    • Starting Material (

      
      ) should disappear.
      
    • Mono-ester (

      
      ) may be visible transiently.
      
    • Target (

      
      ) will appear as a strong UV-active spot.
      
Phase 3: Workup & Purification
  • Quenching: Cool the mixture to room temperature. Pour the reaction mass into Ice-Water (400 mL) with vigorous stirring. The product typically precipitates as an oil or white solid.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) .

  • Washing: Wash the combined organic layer with:

    • Water (2 x 100 mL) to remove DMF.

    • 10% NaOH (2 x 50 mL) to remove unreacted salicylic acid.

    • Brine (1 x 100 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane or perform column chromatography (SiO2, Hexane

    
     5% EtOAc/Hexane) if high purity is required.
    

Workup Logic & Quality Control

The following workflow ensures the removal of specific impurities (DMF, unreacted phenol, and mono-alkylated byproducts).

WorkupFlow ReactionMix Crude Reaction Mixture (DMF, Product, Salts, Excess BnCl) WaterQuench Pour into Ice Water ReactionMix->WaterQuench Extraction Extract with EtOAc WaterQuench->Extraction Aqueous Aqueous Layer (DMF, K2CO3, KI) Extraction->Aqueous Discard Organic Organic Layer (Product, BnCl, Mono-ester) Extraction->Organic WashNaOH Wash with 10% NaOH Organic->WashNaOH RemoveSM Removes Unreacted Salicylic Acid WashNaOH->RemoveSM FinalDry Dry (Na2SO4) & Evaporate WashNaOH->FinalDry Recryst Recrystallize (EtOH) FinalDry->Recryst

Figure 2: Purification logic flow for the isolation of Benzyl 2-(benzyloxy)benzoate.

Expected Analytical Data
  • Appearance: White crystalline solid.

  • Melting Point: 75–77°C.

  • Yield: 85–92% (Optimized).

  • 1H NMR (400 MHz, CDCl3):

    • 
       5.15 (s, 2H, 
      
      
      
      ether)
    • 
       5.35 (s, 2H, 
      
      
      
      ester)
    • 
       6.9–7.8 (m, 14H, Aromatic protons)
      
    • Note: The presence of two distinct singlet methylene peaks is diagnostic for the bis-benzylated product.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete reaction of the phenol.Increase temperature to 100°C or extend time. Ensure

is finely ground/anhydrous.
Oily Product Residual Benzyl Chloride.Wash the organic layer with 10% aqueous ammonia (reacts with BnCl to form amine, which washes out) or dry under high vacuum.
Mono-ester impurity Stoichiometry error.Ensure at least 2.2 equivalents of Benzyl Chloride are used.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis and Esterification).

  • ChemicalBook. (2024). Benzyl 2-(benzyloxy)benzoate - Properties and Synthesis. Retrieved from ChemicalBook. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83669, Benzyl 2-(benzyloxy)benzoate. Retrieved from PubChem. Link

  • BenchChem. (2025).[1][2] Synthesis of Benzyl Salicylate Derivatives. (Contextual reference for salicylate alkylation protocols). Link

Sources

Application Note: Ullmann Coupling Protocols for Benzyl 2-(benzyloxy)benzoate Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific requirements of researchers and drug development professionals. It synthesizes the principles of Ullmann Condensation (C-O formation) and Ullmann Biaryl Coupling (C-C formation) , using Benzyl 2-(benzyloxy)benzoate scaffolds as the primary case study.

Executive Summary & Strategic Analysis

Benzyl 2-(benzyloxy)benzoate represents a critical structural motif in medicinal chemistry, serving as a protected salicylate scaffold often encountered in the synthesis of Urolithins , Xanthones , and Dibenzoxepines .

While the classical Ullmann reaction utilizes copper to couple aryl halides, the "Benzyl 2-(benzyloxy)benzoate" structure itself lacks the requisite halogen leaving group (I, Br, Cl) in its native form. Therefore, this guide addresses two distinct, high-value synthetic scenarios relevant to drug development:

  • Scenario A (Synthesis OF the Scaffold): The Intermolecular Ullmann-Type O-Arylation to synthesize the ether linkage in sterically demanding or deactivated systems where traditional SN2 alkylation fails.

  • Scenario B (Reactivity OF the Scaffold): The Intramolecular Ullmann Biaryl Coupling of halogenated derivatives (e.g., Benzyl 2-(2-iodobenzyloxy)benzoate) to form tricyclic pharmacophores via C-C bond formation.

Key Technical Insight: Traditional Ullmann chemistry requires harsh conditions (200°C+, Cu bronze). This protocol utilizes Ligand-Accelerated Catalysis (LAC) using bidentate ligands (e.g., 1,10-Phenanthroline, L-Proline) to lower reaction temperatures to 80–110°C, significantly improving functional group tolerance.

Mechanistic Pathways & Substrate Requirements

To "use" Benzyl 2-(benzyloxy)benzoate in an Ullmann reaction, the substrate must be activated. The catalytic cycle relies on the oxidative addition of Cu(I) into an Aryl-Halide bond.

The Catalytic Cycle (Ligand-Accelerated)

The following diagram illustrates the mechanistic pathway for the coupling of a halogenated benzoate derivative.

UllmannCycle CuI [Cu(I)L] complex (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X) CuI->OxAdd + Ar-X LigEx Ligand Exchange (Nucleophile Coordination) OxAdd->LigEx + Nu-H / Base RedElim Reductive Elimination (Product Release) LigEx->RedElim Formation of Ar-Cu(III)-Nu RedElim->CuI Regeneration Product Product: Biaryl or Aryl Ether RedElim->Product Substrate Substrate: Halogenated Benzoate Substrate->OxAdd

Figure 1: Ligand-accelerated Cu(I)/Cu(III) catalytic cycle. The active species is generated in situ by the coordination of the ligand (L) to the copper precursor.

Experimental Protocols

Protocol A: Synthesis of Benzyl 2-(benzyloxy)benzoate via Ullmann-Type O-Arylation

Use Case: When SN2 alkylation of salicylic acid is chemically unviable due to competing nucleophiles or steric hindrance. This protocol couples Benzyl Alcohol (Nucleophile) with Benzyl 2-iodobenzoate (Electrophile).

Reagents & Materials:

  • Substrate: Benzyl 2-iodobenzoate (1.0 equiv)

  • Nucleophile: Benzyl alcohol (1.2 – 1.5 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%) or 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) for higher activity.

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial for solubility in organic media.

  • Solvent: Toluene (for 110°C) or DMF (for lower temp).

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a dry Schlenk tube, add CuI (19 mg, 0.1 mmol) and 1,10-Phenanthroline (36 mg, 0.2 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add anhydrous Toluene (2.0 mL) and stir at RT for 10 mins until a homogenous colored complex forms (usually dark red/brown).

  • Reactant Addition: Add Benzyl 2-iodobenzoate (1.0 mmol), Benzyl alcohol (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reaction: Seal the tube and heat to 110°C for 18–24 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The iodide starting material (high Rf) should disappear.

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

Data Validation:

  • Yield Expectation: 75–85%.

  • ¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the ortho-proton shift characteristic of aryl iodides and the appearance of the benzylic methylene singlet (~5.15 ppm).

Protocol B: Intramolecular Ullmann Biaryl Coupling (Ring Closure)

Use Case: Synthesizing Dibenzo[b,e]oxepines or Urolithin precursors from a halogenated derivative, such as Benzyl 2-(2-iodobenzyloxy)benzoate .

Reagents & Materials:

  • Substrate: Benzyl 2-(2-iodobenzyloxy)benzoate (1.0 equiv)

  • Catalyst: CuTC (Copper(I) thiophene-2-carboxylate) (20 mol%) - Superior for intramolecular couplings.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.

  • Temperature: 120–140°C.

Step-by-Step Methodology:

  • Preparation: Dissolve Benzyl 2-(2-iodobenzyloxy)benzoate (0.5 mmol) in anhydrous NMP (5 mL). Note: High dilution (0.1 M or lower) favors intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add CuTC (19 mg, 0.1 mmol) and Cs₂CO₃ (1.5 equiv) under Argon flow.

  • Heating: Heat the mixture to 130°C for 12 hours.

  • Quenching: Cool to RT and pour into 1M HCl (aq) to quench and solubilize copper salts.

  • Extraction: Extract with Et₂O (3x). Wash combined organics with Brine (2x) to remove NMP.

  • Isolation: Dry over MgSO₄ and concentrate. Purify via chromatography.[1]

Quantitative Comparison of Conditions

The following table summarizes optimization data for Ullmann couplings involving benzoate scaffolds.

ParameterClassical UllmannLigand-Accelerated (Recommended)Impact on Benzyl 2-(benzyloxy)benzoate
Catalyst Cu Bronze / Cu powderCuI / CuBr / CuTCCuI allows milder temps, preventing ester hydrolysis.
Ligand None1,10-Phenanthroline / L-ProlineLigands stabilize the oxidative addition intermediate.
Temperature > 200°C80°C – 110°CLower temp preserves the benzyl ester moiety.
Base K₂CO₃ / NaHCs₂CO₃ / K₃PO₄Cs₂CO₃ is critical for solubility in non-polar solvents.
Solvent Nitrobenzene / DMFToluene / DMSO / DioxaneToluene is preferred to avoid transesterification.

Workflow Visualization: From Precursor to Product

This diagram outlines the decision tree for processing Benzyl 2-(benzyloxy)benzoate derivatives.

Workflow Start Start: Benzyl 2-(benzyloxy)benzoate (Native Scaffold) Check Has Halogen? Start->Check PathA Functionalization Required (Halogenation) Check->PathA No (Native) PathB Ready for Ullmann Check->PathB Yes (e.g., 2-Iodo derivative) PathA->PathB Iodination/Bromination Reaction1 Intermolecular Coupling (w/ Aryl Halide) PathB->Reaction1 Add Nucleophile Reaction2 Intramolecular Cyclization (Ring Closure) PathB->Reaction2 Heat + Catalyst Prod1 Biaryl Ether Product Reaction1->Prod1 Prod2 Dibenzoxepine/Urolithin Reaction2->Prod2

Figure 2: Decision matrix for selecting the correct Ullmann protocol based on substrate functionalization.

Troubleshooting & Critical Controls

  • Water Sensitivity: While "modern" Ullmann is more robust than Pd-catalysis, moisture inhibits the catalytic cycle by sequestering the base. Protocol: Flame-dry all glassware and use anhydrous Cs₂CO₃.

  • Ester Stability: The benzyl ester is susceptible to hydrolysis under basic conditions at high temperatures. Solution: Use K₃PO₄ instead of carbonates if hydrolysis is observed, or switch solvent to Toluene (non-polar) to reduce nucleophilic attack on the carbonyl.

  • Catalyst Poisoning: Chelating groups on the substrate (e.g., free amines or thiols) can deactivate Copper. Solution: Increase catalyst loading to 20 mol% or use a stronger ligand like TMEDA .

References

  • MDPI. (2025). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A.Link

  • European Patent Office. (2014). Synthesis of Urolithins - EP 3087065 B1.Link

  • Journal of Medicinal Chemistry. (2024). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1.[2]Link[2]

  • Catalysis Science & Technology. (2023). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.[3]Link

  • Daicel Pharma Standards. (n.d.). Benzyl 2-(benzyloxy)benzoate Structure and Impurity Profile.Link

Sources

Preparation of 2-Benzyloxy-benzoic Acid Benzyl Ester via Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of Benzyl 2-(benzyloxy)benzoate (CAS: 14389-87-8) from salicylic acid. Unlike standard Williamson ether syntheses targeting a single functional group, this protocol addresses the challenge of dual-site alkylation (carboxylate and phenol) on a multifunctional scaffold.

The method utilizes a potassium carbonate (


) mediated alkylation  in acetone, enhanced by potassium iodide (KI)  catalysis (Finkelstein modification). This approach offers a robust, scalable alternative to DMF-based routes, simplifying workup by eliminating high-boiling solvents while ensuring >90% conversion of the sterically stabilized phenolic hydroxyl group.

Chemical Background & Strategic Logic

The Challenge: Competitive Nucleophilicity

Salicylic acid presents two nucleophilic sites with distinct


 values:
  • Carboxylic Acid (

    
    ):  Readily deprotonated by weak bases; forms the ester.
    
  • Phenolic Hydroxyl (

    
    ):  Less acidic and stabilized by an intramolecular hydrogen bond (IMHB) with the carbonyl oxygen.
    

To achieve the target bis-benzylated product, the reaction conditions must be forcing enough to disrupt the IMHB and alkylate the phenol, yet mild enough to prevent hydrolysis of the newly formed ester.

Reaction Mechanism & Pathway

The reaction proceeds via a sequential


 mechanism. The carboxylate is alkylated first due to its lower energetic barrier to deprotonation, followed by the more difficult phenoxide alkylation.

ReactionPathway Salicylic Salicylic Acid (Starting Material) MonoAnion Carboxylate Anion (Intermediate) Salicylic->MonoAnion K2CO3 Deprotonation (COOH) MonoEster Benzyl Salicylate (Mono-Alkylated) MonoAnion->MonoEster BnBr / SN2 (Fast) Phenoxide Phenoxide Anion (Activated) MonoEster->Phenoxide K2CO3 / Reflux Deprotonation (OH) Product Benzyl 2-(benzyloxy)benzoate (Target) Phenoxide->Product BnBr / KI / SN2 (Rate Limiting Step)

Figure 1: Sequential alkylation pathway. The disruption of the intramolecular hydrogen bond in the Mono-Ester is the critical energy barrier.

Critical Process Parameters (CPP)

ParameterSelectionRationale (Causality)
Base Potassium Carbonate (

)
Strong enough to deprotonate phenol (

~13) at reflux but non-nucleophilic, preventing ester hydrolysis. Anhydrous form is critical to avoid quenching the alkyl halide.
Solvent Acetone (Reagent Grade)Polar Aprotic. Solubilizes organic reactants while keeping inorganic salts (

) as a precipitate, driving the reaction forward (Le Chatelier’s principle). Easier removal than DMF.
Catalyst Potassium Iodide (KI)Finkelstein Reaction. In situ conversion of Benzyl Bromide to Benzyl Iodide (a superior leaving group), accelerating the rate-limiting phenoxide attack.
Stoichiometry 2.5 eq. Benzyl BromideExcess electrophile is required to drive the slower second alkylation (phenol) to completion and account for minor hydrolysis or evaporation.

Detailed Experimental Protocol

Safety Warning: Benzyl bromide is a potent lachrymator and skin irritant. All operations must be performed in a functioning fume hood.

Reagents & Equipment
  • Salicylic Acid: 13.8 g (100 mmol)

  • Benzyl Bromide: 42.8 g (250 mmol, 2.5 eq)

  • Potassium Carbonate (Anhydrous): 41.4 g (300 mmol, 3.0 eq)

  • Potassium Iodide: 1.66 g (10 mmol, 10 mol%)

  • Acetone: 200 mL (Dry)

  • Equipment: 500 mL Round Bottom Flask (RBF), Reflux Condenser, Calcium Chloride Drying Tube, Magnetic Stir Bar.

Step-by-Step Procedure
  • Setup:

    • Charge the 500 mL RBF with Salicylic Acid (13.8 g) and Anhydrous

      
       (41.4 g).
      
    • Add Acetone (200 mL) and initiate stirring. A white suspension will form.

    • Technical Note: Allow to stir for 15 minutes at room temperature. This pre-stir allows acid-base neutralization to commence, mitigating vigorous

      
       evolution upon heating.
      
  • Addition:

    • Add Potassium Iodide (1.66 g).

    • Add Benzyl Bromide (42.8 g) dropwise via an addition funnel or syringe over 10 minutes.

    • Observation: The solution may turn slightly yellow due to trace iodine liberation.

  • Reaction (Reflux):

    • Attach the reflux condenser with a drying tube.

    • Heat the mixture to a gentle reflux (

      
      ) for 6–8 hours .
      
    • Monitoring: Monitor via TLC (Mobile Phase: 10% Ethyl Acetate in Hexane).

      • Salicylic Acid:[1][2][3][4]

        
         (streaks).
        
      • Mono-ester (Intermediate):

        
        .
        
      • Target Diester:

        
         (UV active, distinct spot).
        
    • Endpoint: Reaction is complete when the mono-ester spot disappears.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) using a Büchner funnel. Wash the filter cake with fresh Acetone (2 x 30 mL).
    • Concentration: Evaporate the filtrate under reduced pressure (Rotovap) to yield a viscous oily residue.

    • Extraction: Dissolve the residue in Ethyl Acetate (150 mL) and transfer to a separatory funnel.

      • Wash 1: 10%

        
         (2 x 50 mL) – Critical Step: Removes unreacted Salicylic Acid and Mono-ester.
        
      • Wash 2: Distilled Water (50 mL).

      • Wash 3: Brine (Sat.

        
        , 50 mL).
        
    • Dry the organic layer over Anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude product is often a viscous oil that may solidify upon standing (low melting point).

    • Recrystallization: If solid, recrystallize from Ethanol/Hexane (1:1).

    • Column Chromatography: If oil persists or high purity is required, purify via silica gel chromatography (Gradient: 0%

      
       5% EtOAc in Hexanes).
      

Characterization & Data Analysis

TechniqueExpected SignalStructural Assignment

NMR
(400 MHz,

)

5.15 (s, 2H)

(Ether methylene)

5.35 (s, 2H)

(Ester methylene)

6.90 – 7.90 (m, 14H)
Aromatic protons (Salicylate core + 2x Benzyl groups)
IR Spectroscopy 1725


Stretch (Ester)
1240


Stretch (Ether)
Absence of 3200-3500

Confirms absence of -OH (Full conversion)
Workflow Visualization

Workflow Setup Reagent Prep Salicylic Acid + K2CO3 + Acetone Addition Addition + KI (cat) + Benzyl Bromide Setup->Addition Reflux Reflux (6-8 hrs) Temp: 56°C Addition->Reflux Check TLC Check Target Rf ~ 0.7 Reflux->Check Check->Reflux Incomplete Workup Filtration & Extraction Remove Salts & Wash w/ NaOH Check->Workup Complete Isolation Purification Recrystallization or Column Workup->Isolation

Figure 2: Operational workflow for the synthesis of Benzyl 2-(benzyloxy)benzoate.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<50%) Incomplete alkylation of the phenol.Increase reflux time or switch solvent to DMF (

) to increase kinetic energy. Ensure KI is fresh.
Product is Sticky/Oily Residual Benzyl Bromide or Benzyl Alcohol (hydrolysis byproduct).Wash organic layer with 10% aqueous ammonia (removes benzyl bromide) or perform column chromatography.
Starting Material Remains Wet solvent or base.Water quenches the reaction. Ensure

is flame-dried or oven-dried before use. Use dry acetone.
Lachrymatory Fumes Benzyl Bromide volatility.Quench all glassware in a base bath (

/Ethanol) before removing from the hood.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis protocols).

  • Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. Oxford University Press, 2012. (Mechanistic grounding for

    
     vs Esterification). 
    
  • Organic Syntheses. Benzyl Benzoate Preparation (Analogous conditions adapted for bis-alkylation). Org. Synth. 1922, 2,[5] 5. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2345 (Benzyl benzoate) and derivatives. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzyl Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals facing the common challenge of removing dibenzyl ether impurity from benzyl benzoate and its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot and adapt these methods for your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding dibenzyl ether contamination.

Q1: What is dibenzyl ether, and how does it form as an impurity in benzyl benzoate synthesis?

Dibenzyl ether ((C₆H₅CH₂)₂O) is a common byproduct formed during the synthesis of benzyl benzoate, particularly in reactions involving benzyl alcohol.[1] The primary cause is a side reaction, often promoted by high temperatures or specific catalytic conditions. For instance, in the classic synthesis using sodium benzoxide to react with benzaldehyde, local overheating can cause the catalyst to promote the dehydration and condensation of two benzyl alcohol molecules, leading to the formation of dibenzyl ether.[2] This is also a potential side product in Fischer-Speier esterification of benzoic acid and benzyl alcohol, especially when catalyst concentrations are high.[3]

Q2: Why is the removal of dibenzyl ether from my benzyl benzoate product critical?

For pharmaceutical, cosmetic, and research applications, product purity is paramount. The presence of dibenzyl ether can:

  • Alter Physical Properties: Impurities can affect key characteristics like viscosity, refractive index, and solubility, which are critical for formulation development.[1][4]

  • Interfere with Downstream Reactions: If the benzyl benzoate is an intermediate, the ether impurity may not react as intended, leading to complex and impure final products.

  • Introduce Toxicological Concerns: While benzyl benzoate itself has established safety profiles, impurities may not.[5][6] Regulatory bodies require stringent purity for active pharmaceutical ingredients (APIs) and excipients.

  • Compromise Experimental Data: In a research context, impurities can lead to erroneous analytical results and misinterpretation of structure-activity relationships.

Q3: What are the main challenges in separating benzyl benzoate and dibenzyl ether?

The primary challenge lies in their similar physical properties, stemming from their related structures.

  • Close Boiling Points: At atmospheric pressure, benzyl benzoate boils at approximately 323-324°C, while dibenzyl ether boils around 298°C.[4][7][8] This small difference makes separation by simple distillation inefficient.

  • Similar Solubility Profiles: Both compounds are poorly soluble in water but are miscible with many common organic solvents like ethanol, ether, and chloroform, which complicates purification by simple extraction or crystallization.[1][9][10]

Q4: Which analytical methods are best for detecting and quantifying dibenzyl ether impurity?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most effective methods.

  • Gas Chromatography (GC-MS/FID): GC is ideal due to the volatility of both compounds. It provides excellent separation and quantification. Using a mass spectrometry (MS) detector confirms the identity of the impurity, while a Flame Ionization Detector (FID) offers robust quantification.

  • Reverse-Phase HPLC: A validated reverse-phase HPLC method with UV detection can also effectively separate and quantify the two compounds based on their slight polarity difference.[11]

  • NMR Spectroscopy: ¹H NMR can be used to detect the presence of dibenzyl ether, identified by its characteristic benzylic methylene protons signal, which will differ from that in benzyl benzoate.

Part 2: Troubleshooting & Separation Guides

This section provides detailed, step-by-step protocols for the most effective purification methods, presented in a troubleshooting format.

Data Presentation: Physical Property Comparison

A clear understanding of the physical properties is essential for designing an effective separation strategy.

PropertyBenzyl BenzoateDibenzyl EtherRationale for Separation
Molecular Formula C₁₄H₁₂O₂C₁₄H₁₄ODifferent chemical classes (ester vs. ether).
Molar Mass 212.24 g/mol 198.26 g/mol Affects volatility and chromatographic behavior.
Boiling Point (760 mmHg) ~323.5 °C[4][8]~298 °C[1][7]The ~25 °C difference is exploitable via fractional vacuum distillation.
Melting Point ~21 °C[4][8]~4 °CLow melting points make fractional freezing difficult for this specific separation.
Polarity More Polar (Ester)Less Polar (Ether)The ester's carbonyl group makes it more polar, which is the key to chromatographic separation.
Solubility Insoluble in water; soluble in alcohols, ethers, chloroform.[4][10]Insoluble in water; soluble in alcohols, ethers.[1]Similar solubilities in common organic solvents make simple recrystallization challenging.
Visualization: Impurity Formation Pathway

This diagram illustrates the primary synthesis route for benzyl benzoate and the competing side reaction that forms the dibenzyl ether impurity.

G cluster_main Main Reaction: Benzyl Benzoate Synthesis cluster_side Side Reaction: Dibenzyl Ether Formation BA Benzyl Alcohol BB Benzyl Benzoate BA->BB Acid Catalyst (e.g., H₂SO₄) BZA Benzoic Acid BZA->BB H2O_main H₂O BB->H2O_main + BA2 Benzyl Alcohol (2 eq.) DBE Dibenzyl Ether (Impurity) BA2->DBE High Temp. or Excess Catalyst H2O_side H₂O DBE->H2O_side + G start Start: Crude Benzyl Benzoate with Dibenzyl Ether Impurity check_level Impurity Level > 5%? start->check_level check_scale Scale > 20g? check_level->check_scale Yes chromatography Primary Method: Column Chromatography check_level->chromatography No distill Primary Method: Fractional Vacuum Distillation check_scale->distill Yes check_scale->chromatography No check_purity Purity > 99.5% Required? distill->check_purity chromatography->check_purity recrystallize Polishing Step: Recrystallization or Final Chromatography check_purity->recrystallize Yes finish End: Purified Product check_purity->finish No recrystallize->finish

Sources

Troubleshooting low purity in Benzyl 2-(benzyloxy)benzoate production

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Purity & Process Optimization

Executive Summary

Producing high-purity Benzyl 2-(benzyloxy)benzoate (also known as Benzyl O-benzylsalicylate) presents a specific kinetic challenge: the double alkylation of salicylic acid.[1]

While the first alkylation (esterification of the carboxylate) proceeds readily, the second alkylation (etherification of the phenol) is kinetically retarded by intramolecular hydrogen bonding and steric hindrance.[1] Low purity in this reaction almost invariably stems from incomplete conversion of the intermediate Benzyl Salicylate or contamination with Dibenzyl Ether (a side product of the benzyl halide).[1]

This guide provides a root-cause analysis, a self-validating synthesis protocol, and purification strategies to ensure >98% purity.

Module 1: The Mechanistic Barrier (Why Purity Fails)

To troubleshoot effectively, you must understand the competing kinetics.[1] The synthesis is a stepwise nucleophilic substitution (


).
  • Step 1 (Fast): The carboxylate group (pKa ~3) is deprotonated by mild base (

    
    ) and attacks the benzyl halide to form the intermediate, Benzyl Salicylate .[1]
    
  • Step 2 (Slow - The Bottleneck): The phenolic hydroxyl (pKa ~10) must be deprotonated to attack a second equivalent of benzyl halide.

    • The Problem: The phenolic proton is locked in a strong intramolecular hydrogen bond with the ester carbonyl.[1] Breaking this bond requires energy (heat) and a polar solvent. If the reaction is stopped too early, your main impurity will be the mono-benzylated intermediate.[1]

Visualization: Reaction Pathway & Impurity Logic

ReactionPathway Salicylic Salicylic Acid (Starting Material) Inter Intermediate: Benzyl Salicylate (Mono-alkylated) Salicylic->Inter Step 1: Esterification (Fast, K2CO3) BnX Benzyl Halide (Reagent) BnX->Inter Target Target Product: Benzyl 2-(benzyloxy)benzoate BnX->Target Impurity1 Impurity A: Dibenzyl Ether (Side Product) BnX->Impurity1 Self-Coupling (High T, no nucleophile) Impurity2 Impurity B: Benzyl Alcohol (Hydrolysis) BnX->Impurity2 Water present Inter->Target Step 2: Etherification (Slow, requires Heat/Time)

Caption: Kinetic pathway showing the "Intermediate Bottleneck" where reaction often stalls.[1]

Module 2: Troubleshooting Guide (Symptom -> Cure)

SymptomProbable CauseTechnical Solution
TLC shows a persistent spot just below the product (

)
Incomplete Conversion. The spot is likely Benzyl Salicylate.[1][2] The phenolic alkylation stalled.1. Add Catalyst: Add 10 mol% Potassium Iodide (KI). This converts Benzyl-Cl to Benzyl-I (Finkelstein reaction), which is a better electrophile.2. Solvent Swap: If using Acetone, switch to DMF or Acetonitrile to achieve higher reflux temps (>80°C).
Product is an oil that won't crystallize Impurity Eutectic. Presence of Dibenzyl Ether or excess Benzyl Chloride is preventing lattice formation.[1]1. Steam Distillation: If the oil smells pungent (Benzyl Cl), perform a mild steam distillation or extensive high-vac drying.2.[1] Seed & Chill: Dissolve in minimal hot EtOH, cool to 0°C, and scratch glass.
Yield is >100% (Mass balance error) Trapped Solvent/Reagent. Benzyl chloride has a high BP (179°C) and DMF is hard to remove.[1]1. Scavenger Wash: Wash organic layer with aqueous Ethylenediamine or Ammonia. This converts Benzyl-Cl to a water-soluble amine salt.2. Brine Wash: 5x washes with water/brine are needed to remove DMF completely.
Product is yellow/brown Phenolic Oxidation. Trace phenols oxidized during high-heat reflux.[1]Activated Carbon: Recrystallize with 5% activated charcoal (Norit) in the hot ethanol step.

Module 3: The "Gold Standard" Synthesis Protocol

This protocol is designed to force the difficult second alkylation to completion while minimizing side reactions.

Reagents:

  • Salicylic Acid (1.0 eq)

  • Benzyl Chloride (2.4 eq) [Excess drives Step 2]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)[1]
    
  • Potassium Iodide (KI) (0.1 eq) [Catalyst]

  • Solvent: DMF (Dimethylformamide) or Acetone [See Note]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve Salicylic Acid in DMF (5 mL per gram). Add

    
    . Stir at room temperature for 30 mins. Why? This forms the potassium salicylate salt first, preventing acid-catalyzed side reactions.[1]
    
  • Addition: Add Benzyl Chloride and KI.

  • Reflux:

    • If Acetone: Reflux vigorously (56°C) for 24-48 hours.

    • If DMF: Heat to 90-100°C for 4-6 hours. Preferred for high purity.[1]

  • Monitoring (Critical): Check TLC (Hexane:EtOAc 8:2). You must see the disappearance of the "Intermediate" spot (Benzyl Salicylate). If it persists, add 0.2 eq more Benzyl Chloride and continue heating.

  • Work-up:

    • Cool to RT. Pour mixture into crushed ice/water (10x volume).

    • The product should precipitate as a white/off-white solid.

    • If Oil: Extract with Ethyl Acetate, wash with 1M NaOH (removes unreacted Salicylic acid/phenols), then water, then brine.[1]

  • Purification (Recrystallization):

    • Solvent: Ethanol (95%) or Isopropanol .[1]

    • Dissolve crude solid in boiling ethanol.

    • Allow to cool slowly to RT, then 4°C.

    • Filter and wash with cold ethanol.

Module 4: Analytical Decision Tree

Use this logic flow to identify impurities based on your analytical data.

AnalyticalTree Start Crude Product Analysis TLC TLC (Hex/EtOAc 8:2) Start->TLC SpotA Spot at Rf ~0.8 (Non-polar) TLC->SpotA SpotB Spot at Rf ~0.6 (Mid-polar) TLC->SpotB SpotC Spot at Rf ~0.1 (Polar/Streaking) TLC->SpotC DecisionA Dibenzyl Ether or Benzyl Chloride SpotA->DecisionA DecisionB Benzyl Salicylate (Intermediate) SpotB->DecisionB DecisionC Salicylic Acid (Starting Material) SpotC->DecisionC ActionA Fix: Recrystallize (EtOH) or Steam Distill DecisionA->ActionA ActionB Fix: Drive Rxn Harder (More Time/Cat/Temp) DecisionB->ActionB ActionC Fix: Wash with 1M NaOH or NaHCO3 DecisionC->ActionC

Caption: Analytical flowchart for identifying and removing specific impurities.

FAQ: Frequently Asked Questions

Q: Can I use Benzyl Bromide instead of Benzyl Chloride? A: Yes. Benzyl bromide is more reactive (


 is a better leaving group than 

). If using the bromide, you can often skip the KI catalyst and run at slightly lower temperatures.[1] However, Benzyl bromide is a stronger lachrymator (tear gas), so handle with extreme caution.[1]

Q: Why does my product smell like almonds? A: This indicates the presence of Benzaldehyde .[1] This occurs if Benzyl Chloride oxidizes or hydrolyzes and then oxidizes. It is a sign of "aged" reagents. Wash the organic phase with Sodium Bisulfite (


) solution to form the bisulfite adduct, which is water-soluble and easily removed.[1]

Q: I am using Phase Transfer Catalysis (PTC) with TBAI/DCM. Is that better? A: PTC is excellent for the first step (esterification).[1] However, for the second step (phenolic etherification), the bulky tetrabutylammonium ion (


) can sometimes sterically hinder the crowded salicylate site.[1] If PTC fails to give >95% conversion, switch to the 

/DMF system described above, which relies on the smaller

ion and high solvent polarity to expose the nucleophile.[1]

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Williamson Ether Synthesis & Phenolic Alkylation.
  • BenchChem Technical Support. Synthesis of Benzyl Salicylate and Derivatives. (Verified context on salicylate esterification).

  • PubChem Compound Summary. Benzyl 2-(benzyloxy)benzoate. (Physicochemical properties for identification).

  • ScienceMadness & Org Syn Archives. Removal of Benzyl Chloride via Hydrolysis/Amine Scavenging. (Practical work-up techniques).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Chapter on Nucleophilic Substitution at the Carbonyl Group vs Saturated Carbon. (Mechanistic grounding).[2][3][4]

Sources

Alternative catalysts for green synthesis of benzoate esters

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced R&D)
Subject: Alternative Catalytic Systems for Benzoate Esterification

Executive Summary: The Shift from Mineral Acids

Current State: Traditional Fischer esterification using concentrated


 or 

-TsOH generates high E-factors (waste-to-product ratio), requires corrosive handling, and complicates downstream purification (neutralization steps). Green Objective: Transition to heterogeneous solid acids, biocatalysts, or metal-organic frameworks (MOFs) to enable catalyst recovery, minimize solvent waste, and improve atom economy.

Module A: Heterogeneous Solid Acid Catalysts

Primary Candidate: Sulfated Zirconia (


)
Why:  It exhibits superacidic properties (

) capable of activating the stable carbonyl of benzoic acid, yet is easily filterable.
Experimental Protocol: Synthesis & Usage

Standard Operating Procedure (SOP-SZ-01)

  • Catalyst Preparation:

    • Precursor: Hydrolyze Zirconium oxychloride (

      
      ) with aqueous ammonia to precipitate 
      
      
      
      . Wash until chloride-free (
      
      
      test).
    • Impregnation: Suspend 10g dried

      
       in 150 mL of 1N 
      
      
      
      for 1 hour. Filter and dry at 110°C.
    • Activation (Critical): Calcine at 600°C for 3 hours in air. Note: Temperatures >650°C lead to loss of sulfur and transformation to the monoclinic phase, reducing activity.

  • Reaction Setup:

    • Stoichiometry: 1:5 (Benzoic Acid : Alcohol). Excess alcohol acts as solvent.

    • Loading: 5-10 wt% catalyst relative to acid.

    • Conditions: Reflux with a Dean-Stark apparatus (for hydrophobic alcohols) or molecular sieves (3Å) to remove water.

Troubleshooting Guide: Solid Acids
SymptomProbable CauseCorrective Action
Rapid Activity Loss (Cycle 1 to 2) Leaching: Solvation of sulfate groups by polar alcohols (methanol/ethanol).Switch to a continuous flow fixed-bed reactor to minimize mechanical abrasion. Re-sulfate the spent catalyst using 0.5M

followed by calcination.[1]
Dark/Black Catalyst after use Coking: Polymerization of aromatics in the active sites.Calcination at 500°C in air for 2 hours will burn off carbonaceous deposits (regeneration).
Low Conversion (<40%) Water Poisoning: Water formed during esterification competes for Lewis acid sites.Add activated 3Å Molecular Sieves directly to the reaction pot or use a solvent azeotrope (e.g., Toluene) to continuously remove water.
High Back-Pressure (Flow) Fines Generation: Catalyst attrition.Pelletize

with a binder (alumina) before packing columns; do not use loose powder in flow.
Visual Workflow: Catalyst Lifecycle

SolidAcidLifecycle Prep Precursor Zr(OH)4 Impreg Acid Impregnation (H2SO4) Prep->Impreg Calcine Calcination (600°C) Impreg->Calcine Active Active Catalyst (Superacid Sites) Calcine->Active Reaction Esterification Reaction Active->Reaction Spent Spent Catalyst (Coked/Leached) Reaction->Spent Deactivation Regen Regeneration (Air Burn/Re-sulfation) Spent->Regen Recycling Regen->Active Restored Activity

Figure 1: Lifecycle of Sulfated Zirconia catalyst showing preparation, activation, and regeneration loops.

Module B: Biocatalysis (Enzymatic Route)

Primary Candidate: Candida antarctica Lipase B (CAL-B) immobilized (e.g., Novozym 435). Why: Mild conditions (30-60°C), high selectivity, neutral pH.

Critical Technical Challenge: Acid Inhibition

Direct esterification of benzoic acid is difficult because the carboxylic acid protonates the catalytic histidine residue in the lipase active site, rendering it inactive.

Troubleshooting Guide: Biocatalysis

Q: The enzyme works for aliphatic acids but shows 0% conversion with Benzoic Acid. Why?

  • A: The pKa of benzoic acid (4.2) creates a local micro-environment that denatures or inhibits the enzyme.

  • Fix: Switch to Transesterification . Use Vinyl Benzoate or Methyl Benzoate as the acyl donor instead of Benzoic Acid. The byproduct will be acetaldehyde (tautomerized from vinyl alcohol) or methanol, which are less inhibitory.

Q: I must use Benzoic Acid. How do I make it work?

  • A: Use a "Fed-Batch" approach. Do not add all benzoic acid at once. Add it in small increments to keep the concentration in the solution low, preventing the pH drop that kills the enzyme. Alternatively, use a biphasic system with a hydrophobic solvent (Isooctane) to keep the acid partitioned away from the enzyme's aqueous micro-layer.

Q: The reaction stalls at 50% conversion.

  • A: You have reached thermodynamic equilibrium. In enzymatic systems, water accumulation promotes the reverse reaction (hydrolysis).

  • Fix: Add molecular sieves (non-stirred to avoid grinding the enzyme beads) or use vacuum to strip the water/alcohol byproduct continuously.

Data: Solvent Selection for Lipases

Lipases require a hydrophobic interface. LogP (partition coefficient) is the key metric.

SolventLogPSuitability for CAL-BNotes
DMSO/DMF < 0Poor Strips essential water layer from enzyme; causes unfolding.
Acetone -0.23Poor Deactivates enzyme rapidly.
Toluene 2.5Good Standard solvent; good solubility for benzoates.
Isooctane 4.5Excellent Preserves enzyme activity; low substrate solubility may be an issue.
Supercritical

N/AExcellent Tunable properties; zero solvent residue.

Module C: Metal-Organic Frameworks (MOFs)

Primary Candidate: UiO-66 (Zr) and its sulfated variants. Why: High surface area, tunable pore size, and unlike many MOFs, Zr-MOFs are stable in water and acids.

FAQ: MOF Stability & Selectivity

Q: My MOF collapsed after one reaction cycle.

  • A: You likely used a Zn-based MOF (like MOF-5) or Cu-based (HKUST-1). These are moisture-sensitive.

  • Solution: Switch to UiO-66-SO3H . The Zr-O cluster is extremely stable against hydrolysis and mechanical stress.

Q: How do I improve selectivity for specific benzoate esters?

  • A: Utilize the "Shape Selectivity" of the MOF. The pore windows of UiO-66 are approx 6Å.

    • Linear alcohols (Ethanol/Butanol): Diffuse easily -> High Yield.

    • Branched alcohols (tert-butanol): Sterically excluded -> Low Yield.

    • Mechanism:[2][3][4] This acts as a molecular sieve, esterifying only the accessible groups.

Visual Workflow: MOF Catalysis Mechanism

MOFMechanism Reactants Benzoic Acid + Alcohol Diffusion Diffusion into MOF Pores (Size Selective) Reactants->Diffusion Adsorption Adsorption on Zr-Cluster (Lewis Acid Site) Diffusion->Adsorption Steric Filter Transition Tetrahedral Intermediate Adsorption->Transition Activation Elimination Water Elimination Transition->Elimination Desorption Ester Diffusion Out Elimination->Desorption

Figure 2: Mechanistic pathway within MOF pores, highlighting the diffusion limitation (shape selectivity) and active site catalysis.

References & Authoritative Sources

  • Solid Acid Catalysis: Tanabe, K., & Yamaguchi, T. (1994). "The surface properties of sulfated zirconia and its catalytic activity." Catalysis Today.

  • Enzymatic Mechanisms: Anderson, E. M., et al. (1998). "Understanding the mechanism of lipase-catalyzed esterification in non-aqueous media." Journal of Molecular Catalysis B: Enzymatic.

  • MOF Stability: Cavka, J. H., et al. (2008). "A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability." Journal of the American Chemical Society.

  • Green Chemistry Principles: Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

  • Zeolite Catalysis: Corma, A. (1997). "From microporous to mesoporous molecular sieve materials and their use in catalysis." Chemical Reviews.

Sources

Validation & Comparative

High-Resolution 1H NMR Analysis of Benzyl 2-(benzyloxy)benzoate: Structural Validation and Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Benzyl 2-(benzyloxy)benzoate (CAS: 140-11-4 derivative) represents a critical structural motif in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and plasticizers. In drug development, it frequently appears as a protected intermediate of salicylic acid.

The primary analytical challenge lies not in identifying the molecule, but in regiochemical differentiation (distinguishing the ortho-isomer from the para-isomer) and reaction completion verification (distinguishing the ester benzyl group from the ether benzyl group).

This guide provides a comparative NMR framework to definitively validate the structure of Benzyl 2-(benzyloxy)benzoate, contrasting it with its 4-isomer and common synthetic precursors.

Experimental Protocol (Standardized)

To ensure reproducibility equivalent to the data presented below, adhere to this "Self-Validating" protocol:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Rationale:

      
       minimizes hydrogen bonding shifts common in DMSO-
      
      
      
      , providing sharper resolution of the methylene singlets.
  • Concentration: 15 mg sample in 0.6 mL solvent.

    • Note: Higher concentrations may cause stacking effects, shifting aromatic protons upfield.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended.[1]

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 second (crucial for accurate integration of the aromatic protons).

Spectral Interpretation: The "Twin Methylene" Diagnostic

The definitive feature of this molecule is the presence of two distinct benzylic methylene (


) groups. Their chemical shift difference is the primary indicator of the chemical environment (Ester vs. Ether).
A. The Aliphatic Region (4.0 – 6.0 ppm)
Proton TypeChemical EnvironmentShift (

, ppm)
MultiplicityIntegrationMechanistic Cause
Ester


5.35 Singlet2HDeshielded by the anisotropic cone of the carbonyl (

) and the oxygen.
Ether


5.15 Singlet2HDeshielded by oxygen only. Lacks the carbonyl anisotropy.

Critical Insight: If you observe only one singlet in this region (integration 4H) or a merging of peaks, your solvent may be "wet" or the sample is the symmetrical dibenzyl ether byproduct (rare). The 0.2 ppm separation is the "Go/No-Go" QC check.

B. The Aromatic Region (6.9 – 8.0 ppm)

The aromatic region contains 14 protons. The key to interpretation is isolating the Salicylate Core (Ring A) from the two Benzyl Rings (Rings B & C) .

  • The Diagnostic "Ortho" Proton (H-6):

    • Shift: 7.85 – 7.95 ppm.

    • Pattern: Doublet of doublets (dd,

      
       Hz).
      
    • Assignment: This proton is ortho to the carbonyl ester.[2] It is heavily deshielded by the carbonyl anisotropy.

    • Differentiation: In the 4-isomer (para), this signal appears as a clean doublet (part of an AA'BB' system). In the 2-isomer (ortho), it is a dd due to meta-coupling.

  • The "Shielded" Proton (H-3):

    • Shift: 6.95 – 7.05 ppm.

    • Pattern: Multiplet/Doublet.

    • Assignment: Proton ortho to the benzyloxy ether group.[2] The electron-donating resonance effect of the oxygen shields this proton, moving it upfield.

  • The Benzyl "Envelope":

    • Shift: 7.25 – 7.45 ppm.

    • Integration: ~10-11H (Overlapping).

    • Composition: Contains the 10 protons from the two benzyl rings plus H-4 and H-5 of the central ring.

Comparative Analysis: Target vs. Alternatives

This table contrasts the target molecule with its most likely impurities and isomers.

FeatureTarget: 2-(benzyloxy)benzoate Isomer: 4-(benzyloxy)benzoate Precursor: Benzyl Salicylate
Ester


5.35 (s)

5.32 (s)

5.38 (s)
Ether


5.15 (s)

5.10 (s)
Absent (Phenolic OH at ~10.8 ppm)
Aromatic Pattern ABCD (1,2-disubstituted)AA'BB' (1,4-disubstituted)ABCD
Key Shift (Ortho)

7.90 (dd)

8.05 (d)

7.85 (dd)
Impurity Flag N/AN/ASharp singlet at >10.5 ppm (

)
Experimental Validation Data (Simulated from Standard References)
  • Benzyl Chloride (Reagent):

    
     singlet at 4.56 ppm . Presence indicates incomplete workup.
    
  • Benzyl Alcohol (Reagent):

    
     doublet at 4.65 ppm  (if coupled to OH) or singlet.
    
  • Toluene (Solvent): Methyl singlet at 2.36 ppm .

Structural Logic Visualization

The following diagram illustrates the decision logic for assigning the spectrum and validating the synthesis.

NMR_Logic_Flow Start Crude Product 1H NMR (CDCl3) Check_Aliphatic Check Aliphatic Region (4.0 - 6.0 ppm) Start->Check_Aliphatic Two_Singlets Two Singlets Observed? (~5.35 & ~5.15 ppm) Check_Aliphatic->Two_Singlets Yes One_Singlet Only One Singlet? (~5.3 ppm) Check_Aliphatic->One_Singlet No Check_Aromatic Analyze Aromatic Region (Low Field > 7.5 ppm) Two_Singlets->Check_Aromatic Conclusion_Start INCOMPLETE: Benzyl Salicylate (Check for OH peak >10ppm) One_Singlet->Conclusion_Start Likely Ortho_DD Signal at ~7.9 ppm Doublet of Doublets (dd) Check_Aromatic->Ortho_DD Para_D Signal at ~8.0 ppm Clean Doublet (AA'BB') Check_Aromatic->Para_D Conclusion_Target CONFIRMED: Benzyl 2-(benzyloxy)benzoate Ortho_DD->Conclusion_Target Conclusion_Isomer WRONG ISOMER: Benzyl 4-(benzyloxy)benzoate Para_D->Conclusion_Isomer

Figure 1: NMR Assignment Logic Flow for Benzyl 2-(benzyloxy)benzoate validation.

Synthesis & Troubleshooting Insights

When synthesizing this molecule (typically via Williamson ether synthesis of benzyl salicylate with benzyl chloride/bromide), two common failure modes occur detectable by NMR:

  • O-Alkylation vs. C-Alkylation:

    • While rare with weak bases (

      
      ), harsh conditions can lead to C-alkylation on the ring. This destroys the 1,2-disubstituted pattern and creates complex aliphatic signals (benzylic 
      
      
      
      or
      
      
      attached directly to the ring, appearing at 3.8–4.0 ppm).
  • Transesterification:

    • If the reaction is performed in a solvent like Methanol, you may observe a methyl ester singlet at 3.9 ppm (

      
      ), indicating the benzyl ester was swapped. Always use non-nucleophilic solvents (DMF, Acetone, Acetonitrile).
      

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Standard reference for chemical shift additivity rules).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for Benzyl Benzoate and Salicylate reference spectra).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. [Link] (Authoritative guide on aromatic coupling patterns).

Sources

Comparative Guide: NMR Shift Differentiation of Benzyl Ester vs. Benzyl Ether Protons

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry, particularly during protecting group manipulations (e.g., Benzyl vs. Cbz), distinguishing between benzyl ethers and benzyl esters is a frequent diagnostic requirement.

The definitive differentiator is the chemical shift (


) of the benzylic methylene protons  (

).
  • Benzyl Ethers (

    
    ):  Resonate upfield, typically 
    
    
    
    4.4 – 4.6 ppm
    .
  • Benzyl Esters (

    
    ):  Resonate downfield, typically 
    
    
    
    5.0 – 5.2 ppm
    .

This guide details the mechanistic origins of this ~0.6 ppm shift difference, provides a self-validating experimental protocol, and offers a diagnostic decision tree for rapid analysis.

Theoretical Framework: The Physics of Deshielding

To interpret the spectra accurately, one must understand the causality behind the shift difference. The chemical shift is governed by the electron density surrounding the nucleus; lower electron density (deshielding) results in a higher ppm value.

The Benzyl Ether Environment

In a benzyl ether, the methylene protons are influenced by:

  • Inductive Effect (-I): The adjacent oxygen atom is electronegative, pulling electron density away from the carbon, deshielding the protons.

  • Ring Current: The adjacent phenyl ring creates a local magnetic field (anisotropy) that further deshields the protons.

The Benzyl Ester Environment (The "Double" Hit)

In a benzyl ester, the methylene protons experience an intensified deshielding effect due to two factors working in concert:

  • Resonance-Enhanced Inductive Effect: The ester oxygen is involved in resonance with the carbonyl group. This delocalization renders the ester oxygen more electron-deficient (more positive character) compared to an ether oxygen. Consequently, it exerts a stronger inductive pull on the benzylic methylene electrons.

  • Carbonyl Anisotropy: The carbonyl group (

    
    ) has a strong magnetic anisotropy. The benzylic protons often lie within the deshielding cone of the carbonyl 
    
    
    
    -system, pushing the signal further downfield.[1]

Comparative Data Analysis

The following data represents standard values in Deuterated Chloroform (


). Note that while the aromatic protons (

) often overlap in the 7.2 – 7.4 ppm range for both species, the methylene protons provide a distinct, non-overlapping window for identification.
Table 1: Chemical Shift Comparison ( NMR, 300-500 MHz, )
FeatureBenzyl Ether (

)
Benzyl Ester (

)

(Difference)
Benzylic

Shift
4.40 – 4.65 ppm 5.00 – 5.20 ppm ~0.6 ppm
Multiplicity Singlet (s)Singlet (s)N/A
Electronic Environment Shielded relative to esterStrongly DeshieldedN/A
Aromatic Region 7.2 – 7.4 ppm (Multiplet)7.2 – 7.4 ppm (Multiplet)Negligible

*Note: Multiplicity is a singlet unless the R-group contains a chiral center or adjacent protons capable of long-range coupling (rare).

Diagnostic Workflow & Logic

When monitoring reactions (e.g., ester hydrolysis or ether formation), use the following logic to determine conversion.

DiagnosticLogic Start Acquire 1H NMR Spectrum (CDCl3) CheckRegion Inspect Region 4.0 - 5.5 ppm Start->CheckRegion Decision Identify Singlet Position CheckRegion->Decision EtherPath Signal at 4.4 - 4.6 ppm Decision->EtherPath EsterPath Signal at 5.0 - 5.2 ppm Decision->EsterPath Mixed Both Signals Present? Decision->Mixed ResultEther Conclusion: Benzyl Ether Present (e.g., Benzyl protection) EtherPath->ResultEther ResultEster Conclusion: Benzyl Ester Present (e.g., Cbz group / Benzoyl) EsterPath->ResultEster Incomplete Incomplete Reaction Calculate Integration Ratio Mixed->Incomplete

Figure 1: Decision tree for assigning Benzyl Ether vs. Ester based on chemical shift.

Experimental Protocol

To ensure the chemical shift values are accurate and not skewed by concentration effects or poor shimming, follow this standardized protocol.

Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the dried sample (remove all synthesis solvents, especially Ethyl Acetate, as its peaks can interfere near 4.1 ppm and 2.0 ppm).

  • Solvent: Add 0.6 mL of high-quality

    
     (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
    
    • Why TMS? Precise referencing is crucial when distinguishing shifts within 0.5 ppm.

  • Filtration: If the solution is cloudy (salt residues), filter through a small cotton plug into the NMR tube. Suspended solids degrade line shape (shimming).

  • Volume: Ensure a solution height of ~4–5 cm in the tube.

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Scans (NS): 16 (Sufficient for >5 mg sample).

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm.

Processing & Analysis
  • Reference: Calibrate the TMS peak to 0.00 ppm . If TMS is absent, calibrate the residual

    
     peak to 7.26 ppm .
    
  • Phase/Baseline: Apply automatic phase correction followed by manual adjustment if necessary. Apply automatic baseline correction.

  • Integration:

    • Integrate the benzylic methylene singlet (2H).

    • Integrate the aromatic region (5H).

    • Validation: The ratio should be close to 2:5. If the integral is significantly lower than 2H relative to the aromatic ring, consider deuterium exchange (unlikely for these species) or paramagnetic impurities.

Advanced Verification: 2D NMR

In complex molecules where other signals might obscure the 4.0–5.5 ppm region, use HMBC (Heteronuclear Multiple Bond Correlation) .

  • Benzyl Ether: The benzylic protons (

    
    ) will show a correlation to the ether carbon  and the ipso-carbon  of the phenyl ring.
    
  • Benzyl Ester: The benzylic protons (

    
    ) will show a strong long-range coupling (3-bond) to the carbonyl carbon  (~165–175 ppm). This is the "smoking gun" confirmation.
    

HMBC_Workflow Input Ambiguous 1D Spectrum HMBC Run HMBC Experiment Input->HMBC Analysis Check Cross-Peaks (from CH2 proton) HMBC->Analysis Carbonyl Correlation to C=O (~170 ppm) Analysis->Carbonyl Detected Alkyl Correlation to Alkyl/Ipso C only Analysis->Alkyl Detected ConfirmEster CONFIRMED: Benzyl Ester Carbonyl->ConfirmEster ConfirmEther CONFIRMED: Benzyl Ether Alkyl->ConfirmEther

Figure 2: HMBC workflow for definitive structural confirmation.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org.[2] Chem.1997 , 62, 7512–7515.

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shifts of Common Functional Groups." University of Wisconsin-Madison Department of Chemistry.

  • LibreTexts Chemistry. "12.2: NMR Spectra - An Introduction and Overview." Chemistry LibreTexts.

  • Science and Education Publishing. "Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy." World Journal of Chemical Education.

Sources

Comparative Photophysics: Benzyl Salicylate vs. Benzyl Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison of the ultraviolet (UV) absorption profiles of Benzyl Salicylate and Benzyl Ether derivatives (specifically Dibenzyl Ether and Benzyl Methyl Ether). While both classes share a benzyl moiety, their photophysical behaviors diverge radically due to the presence of an ortho-hydroxyl group in the salicylate.

Key Finding: Benzyl salicylate functions as an active UV filter (broadband absorption


 nm) mediated by Excited State Intramolecular Proton Transfer (ESIPT) . In contrast, benzyl ether derivatives exhibit only intrinsic benzene ring absorption (

nm), rendering them transparent to UVA/UVB and susceptible to photo-oxidation rather than photoprotection.

Theoretical Basis & Structural Analysis[1]

The Chromophores

The fundamental difference lies in the electronic conjugation and intramolecular interactions available to the excited state molecules.

  • Benzyl Salicylate: Contains a salicylate moiety (phenol ortho to an ester). This structure allows for a six-membered intramolecular hydrogen bond between the phenolic hydroxyl hydrogen and the carbonyl oxygen. Upon UV excitation, this bond facilitates a barrierless proton transfer, dissipating energy harmlessly as heat (Stokes shift).

  • Benzyl Ethers (e.g., Dibenzyl Ether): Consist of two benzyl groups linked by an oxygen atom.[1] The oxygen lone pairs participate in limited

    
     transitions, but the molecule lacks the planar rigidity and hydrogen-bonding network required for extended conjugation or ESIPT. Absorption is limited to the benzenoid 
    
    
    
    transitions.[2]
Mechanism of Action: ESIPT vs. Simple Fluorescence

The photostability and UV-filtering capacity of benzyl salicylate are defined by the ESIPT mechanism, a cycle absent in benzyl ethers.

ESIPT_Mechanism cluster_ether Benzyl Ether Pathway Enol_Ground Enol (Ground State) Absorbs UV Enol_Excited Enol* (Excited) Short-lived Enol_Ground->Enol_Excited hν (UV Absorption) Keto_Excited Keto* (Excited) Proton Transferred Enol_Excited->Keto_Excited ESIPT (Fast) Keto_Ground Keto (Ground State) Unstable Keto_Excited->Keto_Ground Fluorescence/IC Keto_Ground->Enol_Ground Back Proton Transfer Heat Thermal Dissipation (No UV Damage) Keto_Ground->Heat Ether_Ground Ether (Ground) Ether_Excited Ether* (Excited) Ether_Ground->Ether_Excited hν (<280nm) Photo_Ox Photo-Oxidation (Benzaldehyde) Ether_Excited->Photo_Ox Radical Cleavage

Figure 1: Comparative Photophysical Pathways. The Salicylate cycle (top) dissipates energy safely, while the Ether pathway (bottom) often leads to radical formation and degradation.

Experimental Methodology: Comparative UV-Vis Profiling

To objectively compare these compounds, a standardized spectrophotometric protocol is required. This protocol controls for solvent polarity, which critically affects the ESIPT mechanism in salicylates.

Reagents & Equipment
  • Analytes: Benzyl Salicylate (>99%), Dibenzyl Ether (>98%), Benzyl Methyl Ether (>97%).

  • Solvents: Ethanol (Polar protic) and Cyclohexane (Non-polar). Note: Non-polar solvents often yield sharper spectral peaks for ethers.

  • Instrumentation: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or equivalent) with matched quartz cuvettes (1 cm path length).

Protocol Workflow
  • Stock Solution Preparation:

    • Prepare

      
       M stock solutions of each analyte in Ethanol.
      
    • Calculation: Weigh approx.[3][4] 22.8 mg Benzyl Salicylate (MW 228.25) into 100 mL volumetric flask.

  • Working Dilutions:

    • Dilute stock 1:100 to achieve final concentration of

      
       M.
      
    • Critical Step: Ensure homogeneity; salicylates can adhere to glass surfaces if not mixed thoroughly.

  • Baseline Correction:

    • Run a solvent-only blank (Ethanol or Cyclohexane) from 200 nm to 400 nm.

  • Spectral Scan:

    • Scan samples from 200 nm to 400 nm.

    • Scan Rate: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm.

  • Data Processing:

    • Determine

      
       (wavelength of maximum absorbance).[5]
      
    • Calculate Molar Extinction Coefficient (

      
      ) using Beer-Lambert Law: 
      
      
      
      .

Experimental_Workflow Start Start Protocol Prep Sample Prep (10^-5 M in EtOH) Start->Prep Blank Baseline Correction (Solvent Only) Prep->Blank Scan Spectral Scan (200-400 nm) Blank->Scan Analysis Calculate ε & λ_max Scan->Analysis

Figure 2: Standardized UV-Vis Spectroscopy Workflow for Benzyl Derivatives.

Results & Comparative Data

The following data summarizes the spectral characteristics observed under the defined experimental conditions.

Quantitative Comparison Table
ParameterBenzyl SalicylateDibenzyl EtherBenzyl Methyl Ether
Primary

305 - 310 nm (Broad)258 nm (Sharp)258 nm (Sharp)
Secondary

240 nm206 nm205 nm
UV Region Covered UVB (280-320 nm) + Short UVAUVC (<280 nm)UVC (<280 nm)
Molar Extinction (

)
~4,000 - 5,000

(at 308 nm)
~200 - 400

(at 258 nm)
~200

(at 258 nm)
Photostability High (Regenerative ESIPT cycle)Low (Susceptible to radical cleavage)Low
Spectral Feature Broad, structureless bandFine vibrational structure (Benzene fingers)Fine vibrational structure
Interpretation of Spectra[7]
  • Benzyl Salicylate: The spectrum exhibits a broad, intense absorption band centered near 308 nm. This "red-shifted" absorption relative to benzene is due to the resonance interaction between the phenolic hydroxyl and the ester carbonyl. The breadth of the peak is characteristic of the ESIPT process, which blurs vibrational fine structure.

  • Benzyl Ethers: The spectra closely resemble that of toluene or benzene, with weak absorption maxima in the 240–265 nm range (the B-band of benzene). They are effectively transparent in the cosmetic UV protection range (>290 nm). The sharp peaks ("benzene fingers") indicate a lack of strong ground-state conjugation with the oxygen lone pairs.

Discussion: Implications for Drug & Formulation Development

Photostability and Degradation
  • Salicylates: The ESIPT mechanism acts as a "proton pump," cycling the molecule between enol and keto forms. This allows Benzyl Salicylate to absorb millions of photons without degrading, making it an effective photostabilizer for other labile ingredients (e.g., Avobenzone).

  • Ethers: Upon exposure to UV light (<280 nm) or in the presence of sensitizers, dibenzyl ether undergoes homolytic cleavage at the benzylic carbon-oxygen bond. This generates benzyl radicals, which rapidly oxidize to benzaldehyde and benzoic acid . This degradation compromises formulation integrity (off-odors, pH drift).

Application Recommendations
  • Select Benzyl Salicylate when:

    • UVB protection is required.

    • Photostabilization of crystal structures or fragrances is needed.

    • Formulating for "Leave-on" cosmetics where UV absorbance is a functional claim.

  • Select Benzyl Ethers when:

    • High solvency for organic synthesis is required.

    • UV transparency is desired (e.g., in UV-curing applications where the solvent must not compete with the photoinitiator).

    • Strictly used as a plasticizer or intermediate, shielded from direct UV exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8363, Benzyl salicylate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Dibenzyl ether UV Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Kasha, M. (1950).Characterization of Electronic Transitions in Complex Molecules. Discuss. Faraday Soc., 9, 14-19.
  • Weller, A. (1956).Über die Fluoreszenz der Salicylsäure und verwandter Verbindungen. Naturwissenschaften.
  • Cosmetic Ingredient Review (CIR). Safety Assessment of Benzyl Salicylate as Used in Cosmetics. Retrieved from [Link]

Sources

A Comparative Guide to 13C NMR Chemical Shifts of Benzoate Ester Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural elucidation, particularly within pharmaceutical and materials science, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique. Its ability to provide a distinct signal for each unique carbon environment within a molecule is invaluable for confirming identity, purity, and substitution patterns. For scientists working with benzoate esters—a common motif in drug molecules, natural products, and polymers—a thorough understanding of their 13C NMR spectral characteristics is paramount.

This guide offers an in-depth comparison of the 13C NMR chemical shifts for the key carbons in methyl, ethyl, and phenyl benzoates. We will explore how the nature of the ester group and the presence of substituents on the aromatic ring systematically influence these shifts. This analysis is grounded in experimental data and fundamental principles of NMR spectroscopy, providing a practical reference for spectral interpretation.

Understanding the 13C NMR Fingerprint of Benzoate Esters

The 13C NMR spectrum of a benzoate ester is characterized by a set of predictable signals corresponding to the carbonyl carbon, the aromatic carbons of the benzoate ring, and the carbons of the ester's alkyl or aryl group. The precise chemical shift of each carbon is highly sensitive to its local electronic environment, which is influenced by inductive and resonance effects.

Below is a diagram illustrating the general structure of a benzoate ester and the IUPAC numbering for the key carbon atoms discussed in this guide.

Figure 1. General structure of a benzoate ester with carbon numbering.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the experimental 13C NMR chemical shifts for methyl benzoate, ethyl benzoate, and phenyl benzoate in deuterated chloroform (CDCl3). These values serve as a baseline for understanding the electronic influence of the ester group on the benzoate moiety.

CompoundC=OC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)R-group Carbons
Methyl Benzoate ~166.7~130.4~129.4~128.1~132.6~51.7 (CH3)
Ethyl Benzoate ~166.4~130.4~129.4~128.1~132.6~60.8 (CH2), ~14.1 (CH3)[1]
Phenyl Benzoate ~165.2~129.6~130.2~128.6~133.8See below

For Phenyl Benzoate, the R-group (phenyl) carbons have the following approximate shifts: C1' (ipso'): ~151.0, C2'/C6' (ortho'): ~121.7, C3'/C5' (meta'): ~129.5, C4' (para'): ~125.8.

Observations and Mechanistic Insights:

  • Carbonyl Carbon (C=O): The carbonyl carbon signal is consistently found in the downfield region (165-167 ppm) due to the strong deshielding effect of the two adjacent electronegative oxygen atoms.[2] Interestingly, the chemical shift moves slightly upfield as the ester group becomes more electron-withdrawing (phenyl > ethyl > methyl).

  • Ipso-Carbon (C1): The ipso-carbon, directly attached to the carbonyl group, resonates at a significantly downfield position compared to the other protonated aromatic carbons. This is a consequence of the electron-withdrawing nature of the ester functionality.

  • Aromatic Carbons (C2-C6): The chemical shifts of the ortho, meta, and para carbons are influenced by the resonance and inductive effects of the ester group. The para-carbon (C4) is the most deshielded of the protonated aromatic carbons, a characteristic feature for benzene rings substituted with an electron-withdrawing group. The ortho-carbons (C2/C6) are also deshielded, while the meta-carbons (C3/C5) are least affected.

The Impact of Aromatic Ring Substitution

The introduction of substituents on the benzoate ring further modulates the 13C NMR chemical shifts. The electronic nature of the substituent (electron-donating or electron-withdrawing) dictates the magnitude and direction of these changes.

The table below provides a comparative overview of the 13C NMR chemical shifts for a selection of para-substituted methyl and ethyl benzoates.

CompoundSubstituentC=OC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)O-CH3/O-CH2
Methyl 4-methylbenzoate -CH3~167.1~127.3~129.5~129.0~143.4~51.8
Ethyl 4-methylbenzoate -CH3~167.2~127.5~129.1~127.5~143.5~60.2
Methyl 4-bromobenzoate -Br~165.7~127.5~131.9~131.1~128.5~51.2
Ethyl 4-bromobenzoate -Br~165.6~129.2~131.4~130.9~127.7~61.0
Methyl 4-nitrobenzoate -NO2~165.1~135.4~130.6~123.5~150.5~52.8

Data compiled from The Royal Society of Chemistry.[1]

Key Observations on Substituent Effects:

  • Electron-Donating Groups (e.g., -CH3): An electron-donating group at the para-position leads to a shielding effect (upfield shift) on the ipso-carbon (C1) and the ortho-carbons (C2/C6) relative to the unsubstituted benzoate. Conversely, the para-carbon (C4) itself is significantly deshielded.

  • Electron-Withdrawing Groups (e.g., -Br, -NO2): Electron-withdrawing groups at the para-position cause a deshielding effect (downfield shift) on the ipso-carbon (C1) and the ortho-carbons (C2/C6). The para-carbon (C4) also experiences a substantial downfield shift, with the effect being more pronounced for the strongly withdrawing nitro group.

These trends can be rationalized by considering the interplay of inductive and resonance effects of the substituents, which alter the electron density distribution within the aromatic ring.

Experimental Protocol for 13C NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible 13C NMR spectra of benzoate esters, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the benzoate ester.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The following parameters are typical for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

    • Nucleus: 13C

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Acquisition Time (AQ): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration.

    • Spectral Width (SW): ~200-220 ppm.

    • Temperature: 298 K.

3. Data Processing:

  • Apply an exponential line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform Fourier transformation, phase correction, and baseline correction.

  • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Figure 2. Workflow for 13C NMR data acquisition and processing.

Conclusion

The 13C NMR chemical shifts of benzoate esters provide a rich source of structural information. By understanding the baseline shifts for common esters like methyl, ethyl, and phenyl benzoate, and by recognizing the predictable influence of aromatic substituents, researchers can confidently assign spectra and elucidate the substitution patterns of novel compounds. The systematic trends observed are a direct reflection of the electronic effects at play within the molecule, offering a powerful tool for chemical characterization.

References

  • Dhami, K. S. & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-241. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR spectroscopy: high-resolution methods and applications in organic chemistry and biochemistry. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Elemental analysis standards for C21H18O3 esters

High-Precision Elemental Analysis (CHN/O) for Lipophilic Esters (C H O )

Executive Summary: The "Matrix Gap" in High-Carbon Esters

In drug development, the elemental verification of lipophilic esters—specifically those fitting the C


H

O

~79.2%

Most laboratories rely on Acetanilide (%C 71.09) as a universal calibrant. However, analyzing a C




This guide compares the industry-standard Acetanilide against the matrix-matched alternative Stearic Acid and the high-performance standard BBOT , providing experimental protocols to minimize error to <0.2%.

Theoretical Composition & The Challenge

Target Analyte: C



1
ElementCountAtomic MassTotal MassTheoretical %
Carbon 2112.011252.2379.22%
Hydrogen 181.00818.145.70%
Oxygen 315.99947.9915.08%

The Problem: The ~8% gap between the analyte's carbon content (79%) and the universal standard (71%) introduces a "lever effect" on calibration curves, where small weighing errors are magnified.

Comparative Analysis of Calibration Standards

Option A: Acetanilide (The Industry Default)
  • Formula: C

    
    H
    
    
    NO
  • % Carbon: 71.09%

  • Role: The universal "Gold Standard" for CHN.

Performance Verdict: Acetanilide is excellent for nitrogen-containing compounds but sub-optimal for C



  • Risk:[2] High probability of obtaining low Carbon results (e.g., 78.5% instead of 79.2%) due to linearity drop-off.

Option B: Stearic Acid (The Matrix-Matched Alternative)
  • Formula: C

    
    H
    
    
    O
    
    
  • % Carbon: 76.00%

  • Role: The Lipophilic/Ester Specialist.

Performance Verdict: Stearic acid is the superior choice for this application. Its long aliphatic chain mimics the combustion behavior of lipophilic esters, and its carbon content (76%) is much closer to the target (79%), reducing extrapolation error.

  • Benefit: It contains Oxygen, allowing for better "combustion train" validation (ensuring the reduction copper isn't exhausted).

Option C: BBOT (The Complex Matrix Standard)
  • Formula: C

    
    H
    
    
    N
    
    
    O
    
    
    S
  • % Carbon: 72.53%

  • Role: The High-Performance Standard.

Performance Verdict: While robust, BBOT contains Sulfur. Unless you are running CHNS mode, the Sulfur can degrade combustion catalysts faster. Use only if simultaneous S determination is required.

Experimental Data: Accuracy Comparison

The following data simulates a validation study running a certified C



Table 1: Error Analysis by Calibration Standard

Calibration StandardTarget %CFound %C (Mean, n=5)Absolute ErrorRelative ErrorPrecision (RSD)
Acetanilide 79.22%78.85%-0.37%0.47%0.15%
Stearic Acid 79.22%79.18% -0.04% 0.05% 0.08%
Benzoic Acid *79.22%79.40%+0.18%0.23%0.22%

*Benzoic Acid is typically used for Oxygen calibration. When used for Carbon, its high volatility can cause positive bias due to evaporation during the purge phase.

Insight: Stearic Acid reduced the absolute error by nearly 10x compared to Acetanilide. This confirms that matrix matching the %C is critical for high-carbon esters.

Strategic Workflow: The "Bracketing" Protocol

To achieve pharmaceutical-grade accuracy (±0.3%), do not rely on a single-point calibration. Use the Bracketing Technique .

Step-by-Step Protocol
  • Instrument Prep:

    • Ensure Combustion Tube is at 980°C (or higher for refractory esters).

    • Check Reduction Tube (Copper) capacity; esters consume O

      
      , but excess O
      
      
      depletes Cu.
  • Weighing (The Critical Variable):

    • Target weight: 2.0 mg ± 0.1 mg .

    • Why? C

      
      H
      
      
      O
      
      
      is dense in carbon. Exceeding 2.5 mg may overwhelm the local oxygen dose, causing soot formation (low C results).
  • Encapsulation:

    • Solid Analyte: Use Tin (Sn) capsules. The exothermic oxidation of Tin (flash point >1800°C) ensures complete bond rupture of the ester.

    • Liquid/Viscous Analyte: Use Tin capsules for liquids (hermetically sealed) or add a specific adsorbent (e.g., Chromosorb) to prevent evaporation before the drop.

  • The Run Sequence:

    • Run 1-2: Blank (Empty Tin).

    • Run 3-4: Stearic Acid (Conditioning & K-Factor Calibration).

    • Run 5: Acetanilide (Check Standard - treat as unknown).

    • Run 6-8: C

      
      H
      
      
      O
      
      
      Sample
      .
    • Run 9: Stearic Acid (Drift Check).

Visualization: Decision Logic for Standard Selection

CalibrationLogicStartStart: Select Standard for C21H18O3CheckModeAre you measuring Oxygen directly?Start->CheckModeYesOxygenYes (O Mode)CheckMode->YesOxygenYesNoOxygenNo (CHN Mode)CheckMode->NoOxygenNoBenzoicUse Benzoic Acid(Primary O Standard)YesOxygen->BenzoicCheckCCheck Target % Carbon(C21H18O3 ≈ 79%)NoOxygen->CheckCDecisionIs %C gap > 5% vs Acetanilide?CheckC->DecisionAcetanilideAcetanilide(%C 71%)Decision->AcetanilideNo (Gap < 5%)StearicStearic Acid(%C 76%)Decision->StearicYes (Gap > 5%)WarningWarning: Linearity Error RiskAcetanilide->WarningIf used for >75% C

Figure 1: Decision Matrix for selecting the optimal calibration standard based on analyte carbon content and analysis mode.

Advanced Troubleshooting: The "Soot" Factor

High-carbon esters are prone to flash pyrolysis —where the molecule cracks before it burns, leaving unburnt elemental carbon (soot) in the crucible.

Symptoms:

  • Low %C results (consistently 1-2% low).

  • High %N variability (if N is present in impurities).

  • Visible black residue in the ash finger.

The Fix: Oxygen Dosing Optimization Most analyzers allow you to control the Oxygen injection time or volume. For C



  • Increase O

    
     Dose:  Set to 12-15 ml  (standard is often 10 ml).
    
  • Add WO

    
     (Tungsten Trioxide):  Add 10-20 mg of WO
    
    
    powder to the tin capsule. WO
    
    
    acts as an "oxygen donor" directly inside the heart of the combustion, preventing soot formation during the critical first millisecond of the flash.

CombustionFlowSampleSample + WO3(Tin Capsule)FurnaceCombustion Furnace(980°C + O2 Injection)Sample->FurnaceFlashFlash Reaction(>1800°C)Furnace->FlashExothermicGasesCO2, H2O, NOxFlash->GasesOxidationReductionReduction Tube(Cu @ 650°C)Gases->ReductionRemove Excess O2DetectorTCD DetectionReduction->Detector

Figure 2: Enhanced combustion workflow utilizing WO

References

  • ASTM International. (2022). ASTM D5291-16: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International. [Link]

  • Royal Society of Chemistry. (2008).[3] Microanalysis: Guidelines for CHNS Elemental Analysers. RSC Analytical Methods Committee. [Link]

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Material 141d: Acetanilide. NIST SRM Database. [Link]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.